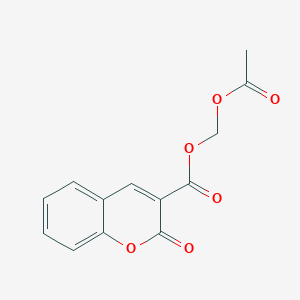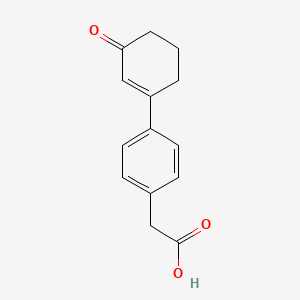
Lexofenac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LEXOFENAC is a small molecule that has garnered attention in various scientific fields.
Preparation Methods
The synthesis of LEXOFENAC involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and various purification steps .
Chemical Reactions Analysis
LEXOFENAC undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like hydroxide ions.
Hydrolysis: This involves the breaking of chemical bonds by the addition of water. .
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its interactions with biomolecules and potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory and analgesic properties, although it is not yet approved for clinical use.
Industry: Potential applications in the development of new materials and chemical processes .
Mechanism of Action
The exact mechanism of action of LEXOFENAC is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways. This inhibition could lead to reduced production of pro-inflammatory mediators, thereby exerting its effects .
Comparison with Similar Compounds
LEXOFENAC is often compared to other non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. While it shares some structural similarities with these compounds, this compound is unique in its specific functional groups and molecular configuration, which may contribute to its distinct pharmacological profile .
Diclofenac: Known for its potent anti-inflammatory and analgesic effects.
Ibuprofen: Widely used for its anti-inflammatory and pain-relieving properties.
Naproxen: Another NSAID with a longer duration of action compared to ibuprofen.
This compound’s unique structure may offer advantages in terms of efficacy and safety, although more research is needed to fully understand its potential .
Properties
CAS No. |
41387-02-4 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[4-(3-oxocyclohexen-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C14H14O3/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h4-7,9H,1-3,8H2,(H,16,17) |
InChI Key |
SRJYOCXLFRUMBY-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C1)C2=CC=C(C=C2)CC(=O)O |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC=C(C=C2)CC(=O)O |
| 41387-02-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








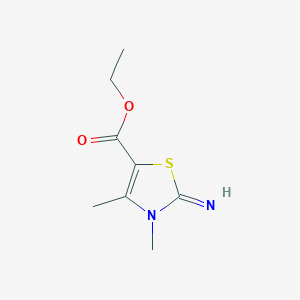
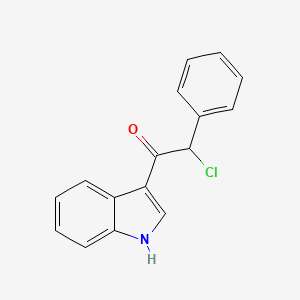
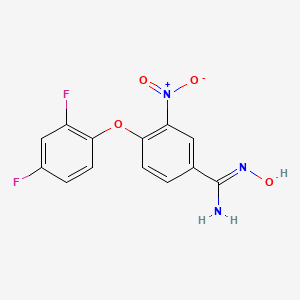
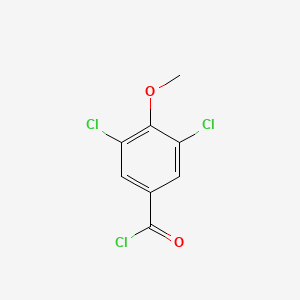

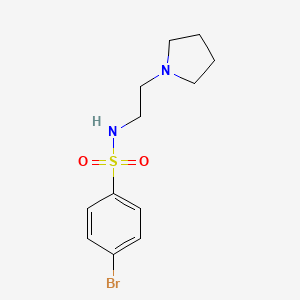
![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)
